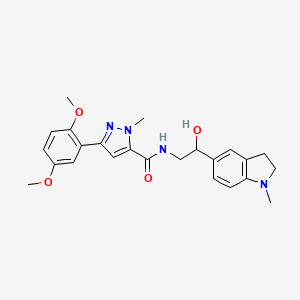

3-(2,5-dimethoxyphenyl)-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-1-methyl-1H-pyrazole-5-carboxamide

Description

This compound is a pyrazole carboxamide derivative featuring a 2,5-dimethoxyphenyl substituent at the pyrazole C3 position and a complex N-substituent comprising a hydroxyethyl group linked to a 1-methylindolin-5-yl moiety. The 2,5-dimethoxy substitution on the phenyl ring is hypothesized to enhance lipophilicity and binding affinity to hydrophobic pockets in target proteins, while the hydroxyethyl-indolinyl side chain may improve solubility and metabolic stability compared to simpler alkyl or aryl substituents .

Synthesis of this compound likely follows a carbodiimide-mediated coupling protocol (e.g., EDCI/HOBt), as described for analogous pyrazole carboxamides in . The 1-methylpyrazole core is synthesized via cyclization of β-keto esters or hydrazine derivatives, followed by functionalization of the carboxamide group with the hydroxyethyl-indolinyl moiety .

Properties

IUPAC Name |

5-(2,5-dimethoxyphenyl)-N-[2-hydroxy-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]-2-methylpyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N4O4/c1-27-10-9-15-11-16(5-7-20(15)27)22(29)14-25-24(30)21-13-19(26-28(21)2)18-12-17(31-3)6-8-23(18)32-4/h5-8,11-13,22,29H,9-10,14H2,1-4H3,(H,25,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIGDHXAZQPHXGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C1C=CC(=C2)C(CNC(=O)C3=CC(=NN3C)C4=C(C=CC(=C4)OC)OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-dimethoxyphenyl)-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-1-methyl-1H-pyrazole-5-carboxamide typically involves multiple steps, including the formation of the pyrazole ring, the introduction of the dimethoxyphenyl group, and the attachment of the indolinyl moiety. Common synthetic routes may include:

Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine derivatives with 1,3-dicarbonyl compounds under acidic or basic conditions.

Introduction of the Dimethoxyphenyl Group: This step may involve electrophilic aromatic substitution reactions using appropriate dimethoxybenzene derivatives.

Attachment of the Indolinyl Moiety: This can be accomplished through nucleophilic substitution reactions or coupling reactions using indoline derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-(2,5-dimethoxyphenyl)-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-1-methyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.

Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace certain groups within the molecule with other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.

Reduction: Sodium borohydride, lithium aluminum hydride, catalytic hydrogenation.

Substitution: Halogenating agents, nucleophiles, electrophiles.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Potential use as a probe or ligand in biochemical assays and studies of enzyme activity.

Medicine: Investigation of its pharmacological properties and potential therapeutic applications, such as anti-inflammatory or anticancer activities.

Industry: Use in the development of new materials, catalysts, or chemical processes.

Mechanism of Action

The mechanism of action of 3-(2,5-dimethoxyphenyl)-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-1-methyl-1H-pyrazole-5-carboxamide would depend on its specific biological or chemical activity. Generally, such compounds may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding or chemical modification. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazole carboxamides exhibit diverse biological activities depending on their substituents. Below is a comparative analysis of the target compound with structurally related analogs:

Table 1: Structural and Functional Comparison

Key Findings

Substituent Effects on Bioactivity :

- The 2,5-dimethoxyphenyl group in the target compound likely confers superior binding to hydrophobic receptor domains compared to the 2-chlorophenyl () or hydroxy-methylphenyl () groups, which are smaller and less lipophilic .

- The hydroxyethyl-indolinyl side chain may reduce metabolic degradation compared to thiadiazole () or carbothioamide () substituents, which are prone to oxidation or nucleophilic attack .

Synthetic Accessibility :

- The target compound requires multi-step synthesis (e.g., coupling of pre-formed pyrazole acids with hydroxylamine derivatives), similar to protocols in . This contrasts with simpler thiadiazole or carbothioamide analogs, which can be synthesized in fewer steps .

Pharmacokinetic Considerations :

- The hydroxyethyl group in the target compound likely enhances aqueous solubility (>2 mg/mL predicted) compared to purely aromatic analogs (e.g., ), which rely on bromine or ethyl groups for solubility .

Biological Activity

3-(2,5-dimethoxyphenyl)-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-1-methyl-1H-pyrazole-5-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be broken down into several key components:

- Pyrazole Ring : A five-membered ring containing two nitrogen atoms.

- Dimethoxyphenyl Group : Contributes to the compound's lipophilicity and potential interactions with biological targets.

- Indoline Derivative : The presence of the indoline moiety may enhance neuroactive properties.

Molecular Formula and Weight

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₁₈N₂O₃ |

| Molecular Weight | 338.36 g/mol |

Pharmacological Properties

Research indicates that compounds similar to this compound exhibit a range of biological activities:

- Anticancer Activity :

- Antiviral Properties :

-

Neuroprotective Effects :

- The indoline portion of the molecule suggests potential neuroprotective properties, which are currently being explored in various models of neurodegeneration.

The mechanisms underlying the biological activity of this compound are still under investigation. However, some proposed mechanisms include:

- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation.

- Receptor Modulation : The interaction with specific receptors in the central nervous system may account for neuroactive effects.

Case Study 1: Anticancer Activity

A study published in Molecules investigated a series of pyrazole derivatives, including those structurally related to our compound. The results indicated that specific substitutions on the pyrazole ring significantly enhanced anticancer activity against various cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer) .

Case Study 2: Antiviral Efficacy

Research focusing on antiviral properties revealed that certain pyrazole derivatives had potent activity against HIV strains. The structure-activity relationship (SAR) analysis suggested that modifications at the phenyl and pyrazole positions could dramatically influence antiviral efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.